Ethyl isoxazolidine-5-carboxylate
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Overview
Description
Ethyl isoxazolidine-5-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the ethyl ester group at the 5-position of the oxazolidine ring enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl isoxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-aminoethanol with ethyl chloroformate under basic conditions can yield ethyl 1,2-oxazolidine-5-carboxylate . Another method involves the cyclization of amino alcohols with nitriles in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
In an industrial setting, the production of ethyl 1,2-oxazolidine-5-carboxylate typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl isoxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Ethyl isoxazolidine-5-carboxylate has a wide range of applications in scientific research:
Medicine: this compound derivatives are investigated for their potential as drug candidates, particularly in the treatment of bacterial infections and neurological disorders.
Industry: In the materials science field, this compound is utilized in the production of polymers and coatings with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1,2-oxazolidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal subunit. In materials science, the compound’s reactivity allows it to form crosslinked polymer networks, enhancing the durability and performance of coatings.
Comparison with Similar Compounds
Ethyl isoxazolidine-5-carboxylate can be compared to other similar compounds, such as:
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their oxidation state and functional groups. Oxazolidinones are known for their antibacterial properties.
Isoxazolidines: These compounds have a similar five-membered ring structure but contain an additional oxygen atom. Isoxazolidines are used as intermediates in organic synthesis and have potential biological activities.
Thiazolidines: These compounds contain a sulfur atom in place of the oxygen atom in oxazolidines. Thiazolidines are important in medicinal chemistry for their anti-inflammatory and antidiabetic properties.
This compound stands out due to its unique combination of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
36839-10-8 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-2-9-6(8)5-3-4-7-10-5/h5,7H,2-4H2,1H3 |
InChI Key |
KLVMKHUJHUNBMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCNO1 |
Canonical SMILES |
CCOC(=O)C1CCNO1 |
Origin of Product |
United States |
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